molecular formula C7H14O2 B073044 4-Methylhexanoic acid CAS No. 1561-11-1

4-Methylhexanoic acid

Cat. No.: B073044
CAS No.: 1561-11-1
M. Wt: 130.18 g/mol
InChI Key: DIVCBWJKVSFZKJ-UHFFFAOYSA-N
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Description

4-Methylhexanoic acid is an organic compound with the molecular formula C₇H₁₄O₂. It is a medium-chain fatty acid and is also known by other names such as 4-Ethylpentanoic acid and 4-Methylcaproic acid . This compound is characterized by a carboxylic acid functional group attached to a six-carbon chain with a methyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylhexanoic acid can be synthesized through various methods. One common synthetic route involves the hydrolysis of 3-isobutyl glutarimide to yield this compound . The reaction conditions typically involve refluxing the reactants in an aqueous solution of sodium hydroxide and ethanol for several hours.

Industrial Production Methods

In industrial settings, this compound is produced through the oxidation of 4-methylhexanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out under controlled conditions to ensure the complete conversion of the alcohol to the corresponding carboxylic acid .

Chemical Reactions Analysis

Types of Reactions

4-Methylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atom in the carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl₂) for converting the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: 4-Methylhexanol.

    Substitution: Acyl chlorides, esters, or amides depending on the reagents used.

Comparison with Similar Compounds

4-Methylhexanoic acid can be compared with other similar compounds such as:

  • 2-Methylhexanoic acid
  • 3-Methylhexanoic acid
  • 5-Methylhexanoic acid
  • 4-Ethylpentanoic acid

Uniqueness

What sets this compound apart is its specific structural configuration, which influences its reactivity and the types of reactions it undergoes. Its position of the methyl group at the fourth carbon makes it distinct in terms of its chemical behavior and applications .

Properties

IUPAC Name

4-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14O2/c1-3-6(2)4-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVCBWJKVSFZKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862692
Record name Hexanoic acid, 4-methyl-
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Molecular Weight

130.18 g/mol
Source PubChem
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CAS No.

1561-11-1
Record name (±)-4-Methylhexanoic acid
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Record name 4-Methylhexanoic acid
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Record name 4-METHYLHEXANOIC ACID
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Record name Hexanoic acid, 4-methyl-
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Record name Hexanoic acid, 4-methyl-
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Record name 4-methylhexanoic acid
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Record name 4-METHYLHEXANOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Relacidine B, a cyclic lipopeptide containing 4-methylhexanoic acid, targets Gram-negative bacteria by binding to lipopolysaccharides (LPS) in their outer membrane. [] This interaction disrupts the bacterial membrane integrity without forming pores. [] Interestingly, relacidine B doesn't appear to affect cell wall or RNA biosynthesis. [] Instead, it impacts oxidative phosphorylation, ultimately diminishing ATP production and leading to bacterial death. []

ANone: this compound is represented by the molecular formula C7H14O2 and possesses a molecular weight of 130.18 g/mol. While the provided research excerpts do not include detailed spectroscopic data, characteristic peaks in techniques like NMR and IR would confirm its structure.

ANone: The provided research excerpts do not contain specific details regarding the material compatibility or stability of this compound under various conditions. This aspect would require further investigation.

ANone: The research primarily focuses on the biological activity and structural aspects of this compound and its derivatives. No direct catalytic properties or applications are described within these excerpts.

A: While the provided research excerpts do not directly discuss computational studies on this compound or its derivatives, molecular modeling was used to investigate the enantioselectivity of lipase-mediated resolution of γ-branched chain fatty acid methyl esters, including this compound methyl ester. []

A: In the study of microcolins, a class of cytotoxic lipopeptides, researchers observed that structural variations significantly influenced their activity against H-460 human lung cancer cells. [] The presence of unusual amino acid units like 4-methyl-2-(methylamino)pent-3-enoic acid (Mpe) and 2-amino-4-methylhexanoic acid (N-Me-homoisoleucine) in certain microcolins contributed to their potency. [] These findings provide valuable insights for understanding the SAR within this class of compounds.

ANone: The provided research excerpts do not delve into the specific stability characteristics of this compound or discuss formulation strategies. Further research is needed to explore these aspects.

ANone: The available research excerpts primarily focus on the isolation, structural characterization, and initial biological activity assessments of this compound-containing compounds. They do not provide sufficient data to address questions related to SHE regulations, PK/PD, in vivo efficacy, resistance mechanisms, toxicology, drug delivery strategies, biomarkers, or other aspects related to drug development and clinical applications.

ANone: The research excerpts do not specifically address the biocompatibility or biodegradability of this compound. Further investigations are required to evaluate these properties.

ANone: The research does not explicitly discuss alternatives or substitutes for this compound. Exploring structural analogs and their properties could reveal potential alternatives.

ANone: The research primarily focuses on the isolation, characterization, and biological activity of this compound-containing compounds. It does not provide information on recycling or waste management strategies for this compound.

ANone: Key research tools and resources include:

  • Spectroscopy: NMR, IR, and Mass Spectrometry for structural elucidation. [, , ]
  • Separation Techniques: Chromatography (HPLC, GC) for purification and analysis. [, , , ]
  • Bioassays: Cytotoxicity assays and antimicrobial susceptibility testing for evaluating biological activity. [, ]
  • Molecular Modeling: Investigating structure-activity relationships and potential interactions with biological targets. []

A: While the provided research excerpts do not present a detailed historical context, they highlight the discovery and characterization of novel this compound-containing compounds, such as microcolins from marine cyanobacteria [] and relacidines from Brevibacillus laterosporus. [] These findings represent significant milestones in understanding the diversity and potential applications of such naturally occurring compounds.

ANone: The study of this compound and its derivatives involves collaborations between:

  • Organic Chemistry: Isolation, purification, and structural characterization of natural products. [, , ]
  • Biochemistry: Investigating the biosynthesis pathways and mechanisms of action of these compounds. []
  • Microbiology: Exploring the microbial production of these compounds and their roles in microbial ecology. [, ]
  • Pharmacology: Evaluating the therapeutic potential of these compounds and their derivatives. [, ]
  • Medicinal Chemistry: Optimizing the structure of these compounds for improved activity and pharmacological properties. []

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